molecular formula C17H22N2O3 B6792584 6-(6-oxa-9-azaspiro[3.6]decan-9-ylmethyl)-4H-1,4-benzoxazin-3-one

6-(6-oxa-9-azaspiro[3.6]decan-9-ylmethyl)-4H-1,4-benzoxazin-3-one

Cat. No.: B6792584
M. Wt: 302.37 g/mol
InChI Key: YZKIOAXIUQVOIT-UHFFFAOYSA-N
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Description

6-(6-oxa-9-azaspiro[36]decan-9-ylmethyl)-4H-1,4-benzoxazin-3-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-oxa-9-azaspiro[3.6]decan-9-ylmethyl)-4H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the subsequent functionalization to introduce the benzoxazinone moiety. Common reagents used in these reactions include bases, acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory procedures with appropriate modifications could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(6-oxa-9-azaspiro[3.6]decan-9-ylmethyl)-4H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler spirocyclic compounds.

Scientific Research Applications

6-(6-oxa-9-azaspiro[3.6]decan-9-ylmethyl)-4H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(6-oxa-9-azaspiro[3.6]decan-9-ylmethyl)-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one: Shares a similar spirocyclic core but differs in the functional groups attached.

    6-oxa-9-azaspiro[3.6]decan-8-one: Another spirocyclic compound with a simpler structure.

Uniqueness

6-(6-oxa-9-azaspiro[3.6]decan-9-ylmethyl)-4H-1,4-benzoxazin-3-one is unique due to the presence of the benzoxazinone moiety, which imparts specific chemical and biological properties not found in the simpler analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

6-(6-oxa-9-azaspiro[3.6]decan-9-ylmethyl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-16-10-22-15-3-2-13(8-14(15)18-16)9-19-6-7-21-12-17(11-19)4-1-5-17/h2-3,8H,1,4-7,9-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKIOAXIUQVOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CCOC2)CC3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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